molecular formula C23H29N3O4 B11449712 4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}benzamide

4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}benzamide

Cat. No.: B11449712
M. Wt: 411.5 g/mol
InChI Key: RCHWAZDMOKFNRY-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes an acetylamino group, an ethoxypropylamino group, and a methylphenyl group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the acetylation of aniline derivatives, followed by the introduction of the ethoxypropylamino group through nucleophilic substitution reactions. The final step often involves the coupling of the intermediate with a benzamide derivative under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound, modifying its structure and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may serve as a probe for studying biological processes and interactions at the molecular level.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds with similar functional groups, such as:

  • 4-(acetylamino)-3-methoxyphenyl derivatives
  • N-(4-methylphenyl)-2-oxoethyl derivatives

Uniqueness

What sets 4-(acetylamino)-N-{2-[(3-ethoxypropyl)amino]-1-(4-methylphenyl)-2-oxoethyl}benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

4-acetamido-N-[2-(3-ethoxypropylamino)-1-(4-methylphenyl)-2-oxoethyl]benzamide

InChI

InChI=1S/C23H29N3O4/c1-4-30-15-5-14-24-23(29)21(18-8-6-16(2)7-9-18)26-22(28)19-10-12-20(13-11-19)25-17(3)27/h6-13,21H,4-5,14-15H2,1-3H3,(H,24,29)(H,25,27)(H,26,28)

InChI Key

RCHWAZDMOKFNRY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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